Oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane
Description
The compound "Oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane" (CAS 1159599-99-1) is a spirocyclic oxetane-azetidine hybrid salt, where oxalic acid acts as a counterion to stabilize the basic nitrogen in the 2-oxa-6-azaspiro[3.3]heptane core . This structure features a fused oxetane (4-membered oxygen-containing ring) and azetidine (4-membered nitrogen-containing ring) in a spiro configuration, creating a rigid, three-dimensional scaffold. The trifluoromethyl (-CF₃) group at the 3-position enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8F3NO.C2H2O4/c2*7-6(8,9)4-5(3-11-4)1-10-2-5;3-1(4)2(5)6/h2*4,10H,1-3H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJXUMDACYJZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)COC2C(F)(F)F.C1C2(CN1)COC2C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F6N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Tribromopentaerythritol Derivatives
The spirocyclic framework is commonly constructed via cyclization reactions. A foundational approach involves tribromopentaerythritol (1b), a flame retardant, reacting with p-toluenesulfonamide under Schotten–Baumann conditions. This forms the N-tosylated intermediate, which undergoes deprotection using magnesium turnings in methanol. Subsequent treatment with oxalic acid yields the oxalate salt.
Key Reaction Conditions :
-
Cyclization : NaOH (aq), tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst, toluene solvent, 40°C.
-
Deprotection : Mg turnings, methanol, sonication for 1 hour.
This method achieves yields up to 81% on small scales but faces scalability challenges due to sluggish magnesium salt removal and oxalic acid hydration.
Hydroxide-Facilitated Alkylation
An alternative route avoids tosyl protection by directly alkylating 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO, 3 ) under basic conditions. The reaction proceeds via a double N-alkylation mechanism, forming the azetidine ring in situ.
Optimized Parameters :
-
Base : Aqueous NaOH (8.2 M)
-
Solvent : Sulfolane with 3% water
-
Temperature : 80°C
This method eliminates costly palladium-catalyzed hydrogenation steps, making it economically viable for tuberculosis drug intermediates.
Introduction of the Trifluoromethyl Group
Electrophilic Trifluoromethylation
The trifluoromethyl group is introduced via electrophilic reagents such as trifluoromethyl iodide (CF₃I) or Umemoto’s reagent. These reagents react with spirocyclic intermediates at the azetidine nitrogen or oxetane oxygen, though regioselectivity requires careful control.
Example Protocol :
-
React 2-oxa-6-azaspiro[3.3]heptane oxalate with CF₃I in DMF.
-
Use CuI as a catalyst at 60°C for 12 hours.
-
Isolate the product via aqueous workup and recrystallization.
Yield : ~65% (lab-scale).
Nucleophilic Trifluoromethylation
Nucleophilic agents like (trifluoromethyl)trimethylsilane (TMSCF₃) are employed under mild conditions. This method is preferred for avoiding harsh reagents.
Conditions :
-
Base : KF or CsF
-
Solvent : THF
-
Temperature : Room temperature.
Salt Formation and Purification
Oxalate Salt Crystallization
The free base is treated with oxalic acid in a 1:1 molar ratio in isopropyl alcohol/water. Crystallization at 5°C yields the hemioxalate salt with >95% purity.
Challenges :
Sulfonate Salt Alternatives
To improve solubility and stability, sulfonic acid salts (e.g., naphthalene-1,5-disulfonate) are explored. These salts enable reactions in less polar solvents like acetonitrile, broadening synthetic utility.
Procedure :
-
Dissolve free base in methanol.
-
Add naphthalene-1,5-disulfonic acid (1 equiv).
Industrial-Scale Optimization
Cost-Effective BBMO Synthesis
BBMO (3 ) is synthesized from tribromoneopentaerythritol (4 ) via NaOH-mediated cyclization. Distillation yields 3 in 72% purity, critical for large-scale azetidine alkylation.
Key Metrics :
Magnesium-Free Deprotection
Replacing Mg turnings with LiAlH₄ reduces filtration bottlenecks. LiAlH₄ cleaves tosyl groups efficiently, though requiring anhydrous conditions.
Efficiency :
Comparative Analysis of Methods
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxalic acid; 3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane exhibits significant antimicrobial and antifungal properties. Its unique structure allows effective interaction with biological targets, making it a candidate for developing new therapeutic agents. Studies have shown promising results in inhibiting the growth of various pathogens, suggesting its potential role in antibiotic development .
Drug Development
The compound's structural features facilitate its use as a key intermediate in synthesizing various pharmaceuticals, particularly antibiotics. Its ability to bind effectively to target proteins and enzymes is crucial for optimizing its pharmacological profile .
Synthetic Methodologies
Several efficient methods have been developed for synthesizing oxalic acid; 3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane, emphasizing scalability for industrial applications. These methods include:
- Cyclization Reactions : Utilizing precursors that undergo cyclization to form the spirocyclic structure.
- Fluorination Techniques : Incorporating the trifluoromethyl group through specialized fluorination reactions that enhance the compound's lipophilicity.
These synthetic approaches are vital for producing the compound in sufficient quantities for research and commercial use .
Interaction Studies
Understanding how oxalic acid; 3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane interacts with biological systems is essential for optimizing its therapeutic potential. Interaction studies reveal that this compound can effectively bind to various biological targets, influencing its pharmacological effects and minimizing side effects when formulated as a drug .
Industrial Applications
Beyond pharmaceutical uses, this compound may find applications in agrochemicals and materials science due to its unique chemical properties and ability to interact with various substrates effectively.
Mechanism of Action
The mechanism of action of oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The spirocyclic structure may interact with enzymes or receptors, modulating their activity. Additionally, the oxalic acid moiety can chelate metal ions, affecting various biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirocyclic Oxetane Derivatives
Table 1: Structural and Functional Comparison
Key Observations :
- Ring Size Impact: Expanding the spiro ring (e.g., 2-oxa-7-azaspiro[3.5]nonane) improves solubility but reduces metabolic stability compared to the smaller 2-oxa-6-azaspiro[3.3]heptane .
- Heteroatom Substitution : Replacing nitrogen with sulfur (6-thia analog) increases lipophilicity but limits hydrogen-bonding interactions critical for target binding .
- Salt Forms : The oxalate salt of 2-oxa-6-azaspiro[3.3]heptane is hygroscopic and challenging to purify, whereas hemi-naphthalenesulfonate salts (e.g., 4r) offer better crystallinity .
Bioisosteric Replacements
The 2-oxa-6-azaspiro[3.3]heptane core is a bioisostere for morpholine, offering superior solubility and conformational rigidity. For example, in Bruton’s tyrosine kinase (BTK) inhibitors, replacing morpholine with this spirocyclic system increased potency by 10-fold due to reduced ring puckering and enhanced target engagement .
Comparison with Morpholine :
| Parameter | 2-Oxa-6-Azaspiro[3.3]heptane | Morpholine |
|---|---|---|
| Aqueous Solubility | 4× higher | Baseline |
| Metabolic Stability | 50% lower CYP3A4 clearance | High clearance |
| Conformation | Rigid spiro system | Flexible chair |
Biological Activity
Oxalic acid; 3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane is a complex organic compound notable for its unique structural features, including a trifluoromethyl group and a spirocyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications.
Chemical Structure and Properties
The compound belongs to the class of oxazolidinones, characterized by the following structural formula:
Key Features:
- Trifluoromethyl Group: Enhances lipophilicity and biological activity.
- Spirocyclic Framework: Provides unique interaction capabilities with biological targets.
Antimicrobial and Antifungal Properties
Research indicates that oxalic acid; 3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains, suggesting its potential as a therapeutic agent.
Case Studies:
- Antimicrobial Efficacy: A study published in 2023 evaluated the compound's activity against common pathogens, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Fungal Resistance: Another investigation highlighted its antifungal properties, showing effectiveness against Candida albicans with an MIC of 16 µg/mL.
The unique structure of oxalic acid; 3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane allows it to interact with specific biological targets, including enzymes involved in cell wall synthesis and metabolic pathways in microorganisms. This interaction may inhibit growth or lead to cell death.
Synthesis and Applications
Several efficient synthesis methods have been developed for this compound, emphasizing scalability for industrial applications. Notably, it serves as an intermediate in the synthesis of antibiotics, highlighting its importance in pharmaceutical chemistry.
| Synthesis Method | Yield | Notes |
|---|---|---|
| Hydroxide-facilitated alkylation | 87% | Protecting group-free route |
| Alkylation with bromomethyl oxetane | >99% purity | Suitable for large-scale production |
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Oxa-6-azaspiro[3.4]octane | Spirocyclic structure | Potentially different biological activity |
| 5-Methylisoxazolyl derivatives | Isoxazole ring | Different reactivity patterns |
| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro | Fluorinated aromatic system | Enhanced lipophilicity |
The trifluoromethyl group in oxalic acid; 3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane significantly influences its chemical behavior and biological interactions compared to these similar compounds.
Q & A
Q. Key Data :
- Yield : ~85% for the spirocyclic intermediate .
- Purification : Flash column chromatography or reverse-phase C18 columns for polar derivatives .
Advanced Consideration : Alternative salt forms (e.g., sulfonate salts) improve stability and solubility compared to oxalate salts, enabling broader reaction compatibility .
How does the spirocyclic architecture influence physicochemical and pharmacokinetic properties compared to morpholine analogs?
Advanced Research Question
The 2-oxa-6-azaspiro[3.3]heptane moiety serves as a bioisostere for morpholine, enhancing:
- Aqueous Solubility : Up to 4× higher than morpholine due to reduced lipophilicity (clogP reduction by ~0.5 units) .
- Metabolic Stability : Resistance to oxidative degradation in liver microsomes (e.g., t > 60 min vs. < 30 min for morpholine) .
- Conformational Rigidity : Restricts rotational freedom, improving target binding (e.g., BTK inhibitors) .
Q. Experimental Validation :
- Case Study : Replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane in Bruton’s tyrosine kinase (BTK) inhibitors improved cellular potency (IC < 10 nM) .
What methodologies are recommended for characterizing synthetic intermediates and resolving regioisomeric impurities?
Q. Methodological Guidance
- NMR Analysis :
- HRMS : Use [M+H] for exact mass verification (e.g., CHBrNOS: calcd 311.9801, found 311.9815) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., spiro junction geometry) .
How can researchers optimize reaction conditions for introducing substituents to the spirocyclic core?
Advanced Methodological Question
Q. Case Study :
- Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane : Achieved via SNAr reaction at 100°C with KCO in DMSO (yield: 72%) .
What strategies address discrepancies in salt stability (oxalate vs. sulfonate) during isolation?
Q. Data Contradiction Analysis
Q. Recommendation :
What role does this compound play in kinase inhibitor design?
Q. Advanced Application
- Cyclin G-Associated Kinase (GAK) Inhibitors : The spirocyclic core enhances binding to the ATP pocket (K < 100 nM) while reducing off-target effects .
- M4 Muscarinic Receptor Modulators : Replacing pyrrolidine with 2-oxa-6-azaspiro[3.3]heptane improved selectivity (EC = 72 nM vs. >10 μM for larger rings) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
